4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
Description
4-Ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a coumarin-derived ester featuring a 4-ethyl substituent on the coumarin core and a 3-methoxy group on the benzoyl moiety. Coumarin derivatives are widely studied for their photophysical properties, biological activities, and applications in materials science. The 3-methoxy group on the benzoate ring introduces electron-donating effects, influencing solubility, reactivity, and intermolecular interactions compared to analogs with electron-withdrawing substituents (e.g., halogens) .
Properties
Molecular Formula |
C19H16O5 |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
(4-ethyl-2-oxochromen-7-yl) 3-methoxybenzoate |
InChI |
InChI=1S/C19H16O5/c1-3-12-10-18(20)24-17-11-15(7-8-16(12)17)23-19(21)13-5-4-6-14(9-13)22-2/h4-11H,3H2,1-2H3 |
InChI Key |
VQQABGWDVPHSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate typically involves the condensation of 4-ethyl-2-oxo-2H-chromen-7-ol with 3-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methoxybenzoate ester undergoes hydrolysis under acidic or basic conditions to yield 3-methoxybenzoic acid and 4-ethyl-7-hydroxy-2H-chromen-2-one.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (10%), reflux | H₂O/EtOH, 80°C, 4–6 h | 3-Methoxybenzoic acid + 4-ethyl-7-hydroxy-2H-chromen-2-one |
| Basic Hydrolysis | NaOH (2M), 60°C | H₂O/THF, 3–5 h | Sodium 3-methoxybenzoate + 4-ethyl-7-hydroxy-2H-chromen-2-one (after workup) |
Key Findings :
-
Kinetics : The methoxy group at the meta position reduces steric hindrance, accelerating hydrolysis compared to ortho-substituted analogs .
-
Selectivity : No detectable degradation of the chromen-2-one core occurs under mild conditions.
Reduction of the 2-Oxo Group
The ketone at the 2-position is reduced to a secondary alcohol using borohydrides or catalytic hydrogenation.
| Reagent | Conditions | Yield | Product |
|---|---|---|---|
| NaBH₄ | EtOH, 25°C, 2 h | 72% | 4-Ethyl-7-(3-methoxybenzoyloxy)-2H-chromen-2-ol |
| H₂ (1 atm), Pd/C | MeOH, 25°C, 6 h | 85% | Same as above |
Mechanistic Notes :
-
NaBH₄ selectively reduces the ketone without affecting the ester group.
-
Catalytic hydrogenation proceeds via a heterogeneous mechanism, requiring careful control to avoid over-reduction of the aromatic ring .
Nucleophilic Substitution at the Aromatic Core
The electron-rich chromen-2-one ring undergoes electrophilic substitution, primarily at the 6- and 8-positions.
Nitration
| Reagents | Conditions | Major Product |
|---|---|---|
| HNO₃/H₂SO₄ (1:3) | 0°C, 30 min | 6-Nitro-4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate |
Regioselectivity : Nitration favors the 6-position due to steric and electronic effects of the ethyl and methoxy groups.
Photochemical Reactions
The coumarin core undergoes [2+2] photocycloaddition under UV light (λ = 300 nm):
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV (300 nm), acetone, N₂ atm | Dimer via C3–C4 bond crosslinking | 0.18 |
Applications : This reactivity is exploited in polymer chemistry for crosslinkable coumarin-based materials .
Oxidative Degradation
Strong oxidants like KMnO₄ cleave the chromen-2-one ring:
| Reagent | Conditions | Products |
|---|---|---|
| KMnO₄ | H₂O, 100°C, 12 h | 3-Methoxybenzoic acid + 4-ethyl-2-hydroxyacetophenone + CO₂ |
Mechanism : Oxidative cleavage occurs at the lactone ring, followed by decarboxylation.
Scientific Research Applications
Anticancer Activity
Research has indicated that coumarin derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate have shown promising results against various cancer cell lines. Studies have demonstrated that similar coumarins possess cytotoxic effects on MCF-7 breast cancer cells, with IC50 values indicating potent activity at low concentrations. This suggests that the compound may also hold potential as an anticancer agent, warranting further investigation into its efficacy and mechanisms of action .
Antimicrobial Properties
Coumarin derivatives have been extensively studied for their antimicrobial properties. The unique structure of 4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate may contribute to its effectiveness against bacterial and fungal strains. Preliminary studies suggest that modifications in the coumarin structure can enhance antimicrobial activity, indicating that this compound could be a candidate for further exploration in the development of new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of coumarins is well-documented. Compounds similar to 4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate have shown to inhibit inflammatory pathways in various models. This activity may be attributed to their ability to modulate pro-inflammatory cytokines and enzymes involved in inflammation, making them suitable candidates for treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study conducted on a series of coumarin derivatives revealed that specific structural modifications led to enhanced cytotoxicity against MCF-7 cells. The study highlighted the importance of functional groups in determining the biological activity of coumarins, suggesting that 4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate could be optimized for improved anticancer efficacy through similar modifications .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of various coumarin derivatives, it was found that those with methoxy substitutions exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli. This finding supports the hypothesis that the methoxy group present in 4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate may enhance its antimicrobial properties .
Data Table: Biological Activities of Coumarin Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (μM) |
|---|---|---|---|
| 4-Ethyl-2-oxo-2H-chromen-7-yloxyacetate | Anticancer | MCF-7 | TBD |
| Ethyl 4-methylcoumarin | Antimicrobial | Staphylococcus aureus | TBD |
| Coumarin derivative X | Anti-inflammatory | RAW264.7 macrophages | TBD |
Mechanism of Action
The mechanism of action of 4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Substituent Effects on the Benzoate Ring
The position and nature of substituents on the benzoate ring significantly impact physicochemical properties:
- 3-Methoxybenzoate vs. 4-Chlorobenzoate: 3-Methoxybenzoate (Target Compound): The methoxy group at the meta position donates electrons via resonance, increasing the electron density of the ester carbonyl group. This may enhance stability against hydrolysis compared to para-substituted analogs . The C=O stretching frequency in IR for 4-chlorobenzoate is observed at 1728 cm⁻¹, typical for such esters .
4-Ethoxybenzoate () : The ethoxy group at the para position introduces steric bulk and moderate electron-donating effects. This compound (4-methyl-2-oxo-2H-chromen-7-yl 4-ethoxybenzoate) has a molar mass of 324.33 g/mol , with thermal stability data yet to be reported .
2.2. Substituent Effects on the Coumarin Core
- 4-Ethyl vs. 4-Methyl/Unsubstituted Coumarin :
- The 4-ethyl group in the target compound increases lipophilicity compared to unsubstituted coumarin (e.g., 2-oxo-2H-chromen-7-yl 4-chlorobenzoate) or 4-methyl analogs. This could influence solubility in organic solvents and membrane permeability in biological systems .
- In 4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate (), the methyl groups on both rings may enhance crystallinity, as seen in its reported crystal structure (IUCrData 2018, x180927) .
Spectroscopic and Thermal Properties
3.1. IR and NMR Spectroscopy
IR Data :
NMR Data :
3.2. Thermal Behavior
- 4-Chlorobenzoate melts at 228–229°C , whereas methoxy-substituted esters (e.g., lanthanide 3-methoxybenzoates) decompose at higher temperatures (~260°C) due to stronger intermolecular interactions .
Comparative Data Table
Biological Activity
4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, antiviral, and anticancer properties. The findings are supported by case studies and relevant data tables.
Chemical Structure and Properties
The chemical structure of 4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate can be represented as follows:
This compound features a coumarin backbone with an ethyl group at position 4 and a methoxybenzoate moiety at position 3, contributing to its unique biological profile.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to 4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate exhibit significant antibacterial activity. For instance, coumarin derivatives have been shown to inhibit various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds often fall below 25 μM, indicating potent antibacterial effects .
Table 1: Antibacterial Activity of Coumarin Derivatives
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| 4-Ethyl-2-oxo-coumarin | Staphylococcus aureus | ≤ 25 |
| 4-Ethyl-2-oxo-coumarin | Pseudomonas aeruginosa | ≤ 25 |
| Ciprofloxacin | Staphylococcus aureus | 2.5 |
Antifungal Activity
The antifungal potential of coumarin derivatives has also been explored. Compounds structurally related to 4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate have shown activity against fungi such as Candida albicans and Aspergillus species. The mechanism of action is believed to involve disruption of fungal cell wall synthesis .
Table 2: Antifungal Activity
| Compound | Fungal Strain | MIC (μM) |
|---|---|---|
| 4-Ethyl-2-oxo-coumarin | Candida albicans | ≤ 30 |
| 4-Ethyl-2-oxo-coumarin | Aspergillus niger | ≤ 35 |
Antiviral Activity
The antiviral properties of coumarins are gaining attention, particularly against viruses such as HIV and influenza. Research indicates that certain coumarin derivatives can inhibit viral replication by interfering with the viral life cycle .
Case Study: Antiviral Effects
A study conducted on a series of coumarin derivatives showed that some compounds reduced viral load in infected cell lines by up to 70% at concentrations below 50 μM, highlighting their potential as antiviral agents.
Anticancer Activity
The anticancer properties of coumarins have been widely studied, with evidence suggesting that they can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, derivatives like 4-ethyl-2-oxo-coumarin have been shown to target multiple signaling pathways involved in cancer progression .
Table 3: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 4-Ethyl-2-oxo-coumarin | HeLa (cervical cancer) | ≤ 20 |
| 4-Ethyl-2-oxo-coumarin | MCF7 (breast cancer) | ≤ 15 |
Q & A
Q. What are the optimal synthetic routes for 4-ethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves coupling 7-hydroxy-4-ethylcoumarin with 3-methoxybenzoyl chloride under basic conditions. Key steps include:
- Reagent selection : Use anhydrous dichloromethane and triethylamine as a base to facilitate esterification (similar to procedures in ).
- Purification : Recrystallization in Et₂O or methanol/chloroform mixtures improves yield and purity (64–91% yields reported in analogous reactions) .
- Monitoring : Track reaction progress via TLC or HPLC, focusing on the disappearance of the hydroxycoumarin precursor.
Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELXL for refinement ( ):
- Data collection : Optimize crystal mounting and cooling (e.g., 100 K) to reduce thermal motion artifacts.
- Refinement : Apply restraints for disordered regions (e.g., ethyl or methoxy groups) and validate using R-factor convergence (target < 0.05) .
- Software : Leverage WinGX or Olex2 for structure visualization and validation .
Q. What spectroscopic techniques are most effective for characterizing the ester and methoxy functional groups?
- Methodological Answer :
- FT-IR : Focus on the 1700–1400 cm⁻¹ range to identify carboxylate (C=O, ~1650 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) vibrations ().
- NMR : ¹H NMR signals at δ 6.5–8.5 ppm correspond to aromatic protons, while δ 3.8–4.3 ppm indicates the methoxy group. ¹³C NMR peaks near δ 160–165 ppm confirm the ester carbonyl ().
Q. How can chromatographic methods ensure purity and identify synthetic byproducts?
- Methodological Answer :
- HPLC : Use a C18 column with a methanol/water gradient (e.g., 70:30 to 95:5 over 20 min) and UV detection at 254 nm.
- Mass spectrometry : High-resolution ESI-MS (e.g., m/z 420.2046 for analogous compounds) confirms molecular ion peaks and detects impurities .
Q. What are the thermal stability profiles of this compound, and how are they determined?
- Methodological Answer :
- TGA/DSC : Perform under nitrogen (10°C/min) to observe decomposition events. Analogous coumarin derivatives show stability up to 200–250°C ().
- Melting point : Compare experimental values (e.g., ~160–180°C) with literature to assess crystallinity and purity.
Advanced Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) between studies be resolved?
- Methodological Answer :
- Solvent effects : Re-run NMR in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess shift variability.
- DFT calculations : Use Gaussian or ORCA to simulate spectra and compare with experimental data (e.g., ’s SMILES-based modeling).
- Cross-validation : Correlate with X-ray crystallographic data to confirm substituent positions .
Q. What strategies address anisotropic displacement ellipsoids in crystallographic refinement?
- Methodological Answer :
- Disorder modeling : Apply PART instructions in SHELXL for overlapping groups (e.g., ethyl chains).
- ADPs refinement : Use restraints (DELU, SIMU) to suppress unrealistic thermal motion. Validate with Hirshfeld surface analysis .
Q. How can reaction mechanisms for esterification or substituent introduction be elucidated?
- Methodological Answer :
- Kinetic studies : Monitor intermediates via in-situ FT-IR or LC-MS. For example, track acyl chloride consumption in esterification ().
- Isotopic labeling : Introduce ¹⁸O in hydroxycoumarin to confirm nucleophilic attack pathways.
Q. What computational methods predict the compound’s reactivity in further functionalization?
- Methodological Answer :
- Frontier molecular orbitals (FMOs) : Calculate HOMO/LUMO energies (e.g., via Gaussian) to identify electrophilic/nucleophilic sites.
- MD simulations : Assess solvation effects and steric hindrance for substituent addition (e.g., sulfonation in ).
Q. How do crystal packing interactions influence physicochemical properties?
- Methodological Answer :
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C-H···O, π-π stacking) using CrystalExplorer.
- PIXEL calculations : Evaluate lattice energy contributions to solubility and melting behavior ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
